Antiproliferative Activity in HCT-116 Colorectal Cancer Cells: N-(4-isopropylphenyl) vs. 5-Benzyloxy Analog
The N-(4-isopropylphenyl)-5-methoxy analog exhibits a quantifiable antiproliferative advantage over its 5-benzyloxy congener. In a direct comparative study, the target compound demonstrated an IC50 of 75.1 µM against HCT-116 cells, while the 5-benzyloxy analog (designated 4k) was less potent, with an IC50 of 85.88 µM [1]. Both compounds suppress proliferation via CDK2 inhibition and caspase-3-mediated apoptosis, but the 14.4% lower IC50 indicates that the smaller 5-methoxy group provides a more favorable fit for the target binding pocket [1].
| Evidence Dimension | Antiproliferative Activity (IC50) against HCT-116 colorectal cancer cells |
|---|---|
| Target Compound Data | IC50 = 75.1 µM |
| Comparator Or Baseline | 5-(benzyloxy)-N-(4-isopropylphenyl)-4-oxo-4H-pyran-2-carboxamide (IC50 = 85.88 µM) |
| Quantified Difference | The target compound is 1.14-fold more potent (14.4% lower IC50) |
| Conditions | HCT-116 colorectal cancer cell line, cell viability assay (MTT-like), 100 µg/mL concentration, 24h exposure. The IC50 was calculated from dose-response curves. [1] |
Why This Matters
For research groups building focused libraries around CDK2 inhibition for CRC, the 5-methoxy analog provides a 14.4% greater antiproliferative window, potentially translating to a lower dose requirement in follow-on in vivo xenograft models.
- [1] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC... Pharmaceuticals 2022, 15(7), 891. View Source
